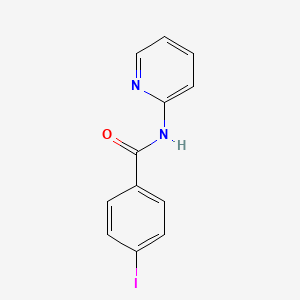![molecular formula C16H16N2O3 B14003978 N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 39794-30-4](/img/structure/B14003978.png)
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is an organic compound known for its potential applications in various fields, including corrosion inhibition and scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide group and a dimethoxyphenyl moiety connected through a methyleneamino linkage.
准备方法
The synthesis of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include halogenating agents and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.
Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial treatments.
Medicine: The compound’s structure and reactivity make it a subject of interest in medicinal chemistry. Studies are investigating its potential as a lead compound for developing new drugs with therapeutic properties.
Industry: In industrial applications, the compound is used in the formulation of coatings and paints to enhance their protective properties. Its corrosion inhibition capabilities are particularly beneficial in this context.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents the metal from reacting with corrosive agents. This adsorption is facilitated by the compound’s molecular structure, which allows it to interact with the metal surface through physisorption and chemisorption processes.
In biological applications, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation.
相似化合物的比较
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide can be compared with other similar compounds, such as:
N-[(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxy-benzamide: This compound has a similar structure but includes a hydroxyl group, which may enhance its corrosion inhibition properties.
N-[(3,4-dimethoxyphenyl)methylideneamino]-4-(dimethylamino)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its effectiveness as a corrosion inhibitor and its potential in various scientific research applications.
属性
CAS 编号 |
39794-30-4 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-18-16(19)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI 键 |
LTCJQGHDCIFJRA-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


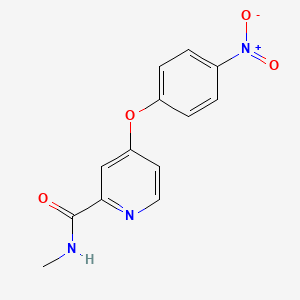
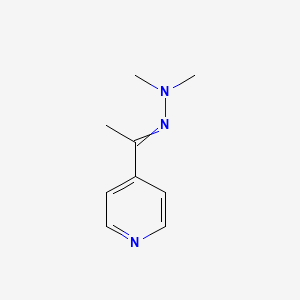
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
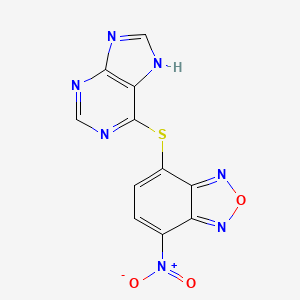
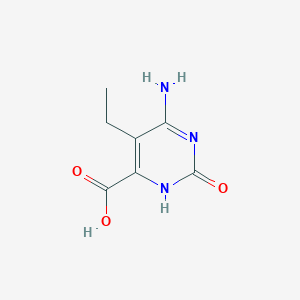
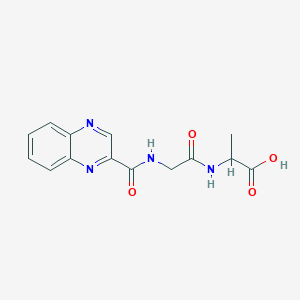
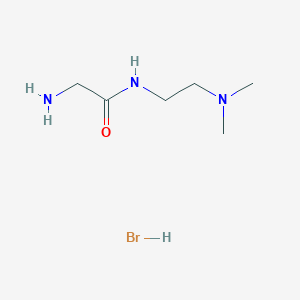
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
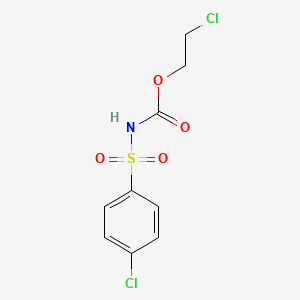
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
